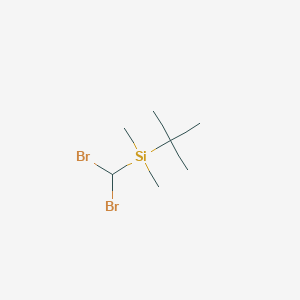

tert-Butyl(dibromomethyl)dimethylsilane

Beschreibung

BenchChem offers high-quality tert-Butyl(dibromomethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl(dibromomethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl-(dibromomethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINIZQRUNWPXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402760 | |

| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148259-35-2 | |

| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl(dibromomethyl)dimethylsilane CAS number 148259-35-2

An In-Depth Technical Guide to tert-Butyl(dibromomethyl)dimethylsilane (CAS 148259-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl(dibromomethyl)dimethylsilane, CAS 148259-35-2, a specialized organosilicon reagent. The document delves into its physicochemical properties, core reactivity, and significant applications in modern organic synthesis, particularly focusing on its role as a precursor to a bulky α-silyl carbanion for olefination reactions. Mechanistic principles are discussed to provide a foundational understanding of its synthetic utility, and detailed protocols are presented to offer actionable insights for laboratory application. Safety, handling, and storage considerations are also outlined to ensure its proper use. This guide is intended to serve as a critical resource for researchers and drug development professionals seeking to leverage this reagent's unique capabilities in the synthesis of complex molecules.

Introduction: The Strategic Role of Bulky α-Halosilylalkanes

In the landscape of organic synthesis, the formation of carbon-carbon double bonds is a foundational transformation. Among the myriad of available methods, those offering high stereocontrol and operational simplicity are of paramount importance, especially in the intricate pathways of drug development. α-Halosilylalkanes have emerged as powerful tools in this context. Their utility stems from the ability of the silicon atom to stabilize an adjacent carbanion, which can then act as a potent nucleophile.

tert-Butyl(dibromomethyl)dimethylsilane stands out within this class of reagents. The presence of the sterically demanding tert-butyl group, combined with the dimethylsilyl moiety, imparts unique reactivity and selectivity.[1] This steric hindrance plays a crucial role in directing the stereochemical outcome of reactions, particularly in additions to carbonyl compounds.[1] This guide will explore the properties and applications of this reagent, with a primary focus on its application in Peterson-type olefination reactions, a powerful alternative to traditional methods like the Wittig reaction.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is essential for its effective use in the laboratory. tert-Butyl(dibromomethyl)dimethylsilane is a liquid at room temperature with a high boiling point, making it suitable for reactions conducted at elevated temperatures under reduced pressure.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 148259-35-2 | [3] |

| Molecular Formula | C₇H₁₆Br₂Si | [3] |

| Molecular Weight | 288.10 g/mol | [3] |

| Appearance | Liquid | N/A |

| Boiling Point | 60 °C at 1 mmHg | |

| Density | 1.423 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.506 | |

| Purity | ≥95% - 97% | [3] |

Spectroscopic data is critical for reaction monitoring and product confirmation. While a comprehensive set of spectra is best obtained on the specific lot in use, typical values provide a useful reference.

Table 2: Reference Spectroscopic Data

| Spectroscopy | Observed Shift / Feature | Source(s) |

| ¹³C NMR | Multiple peaks observed, specific shifts available in database. | [SpectraBase] |

| InChI Key | XINIZQRUNWPXNM-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)(C)C(Br)Br |

Synthesis and Purification

While tert-Butyl(dibromomethyl)dimethylsilane is commercially available, understanding its synthesis provides insight into potential impurities and handling requirements. A general and plausible synthetic route involves the reaction of a suitable silyl halide with a source of the dibromomethyl group. For instance, the reaction of tert-butyldimethylsilyl chloride with a dibromomethane-derived organometallic reagent or via a radical-initiated process could yield the target compound. Purification is typically achieved by vacuum distillation, leveraging its relatively high boiling point.

Core Reactivity: The Peterson Olefination

The primary synthetic value of tert-Butyl(dibromomethyl)dimethylsilane lies in its role as a precursor for the Peterson olefination.[4][5] This reaction provides a versatile and stereocontrolled route to alkenes from carbonyl compounds.[2]

Mechanistic Principles

The reaction proceeds through two key stages:

-

Generation of the α-Silyl Carbanion: The first step involves the deprotonation of the dibromomethyl group. Due to the presence of two electron-withdrawing bromine atoms and the stabilizing effect of the adjacent silicon atom, this proton is acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium. This generates a transient α-bromo-α-silyl carbanion.

-

Nucleophilic Addition and Elimination: This highly reactive carbanion then attacks the electrophilic carbon of an aldehyde or ketone, forming a tetrahedral intermediate, a β-hydroxysilane.[6] This intermediate is often stable enough to be isolated but can undergo spontaneous or induced elimination of a silyloxide species to form the alkene.[5]

Diagram 1: General mechanism of the Peterson Olefination.

The Decisive Role of Stereochemistry

A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene.[7] By isolating the diastereomeric β-hydroxysilane intermediates and treating them with either acid or base, one can selectively form either the (E)- or (Z)-alkene.[4][5]

-

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

-

Base-catalyzed elimination proceeds via a syn-elimination pathway through a cyclic pentacoordinate silicate intermediate.[4]

The bulky tert-butyl group on the silicon atom in the title reagent can significantly influence the initial diastereoselectivity of the nucleophilic addition to the carbonyl, favoring the formation of one β-hydroxysilane diastereomer over the other, which can be leveraged for highly stereoselective syntheses.[1]

Synthetic Applications and Protocols

The primary application for this reagent is the synthesis of vinyl bromides from aldehydes and ketones. Vinyl bromides are exceptionally useful intermediates in drug development and materials science, serving as key precursors for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).

General Protocol for the Olefination of an Aldehyde

This protocol describes a representative procedure for the reaction of tert-Butyl(dibromomethyl)dimethylsilane with an aldehyde to form a vinyl bromide.

Materials:

-

tert-Butyl(dibromomethyl)dimethylsilane (1.1 eq)

-

Aldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of tert-Butyl(dibromomethyl)dimethylsilane (1.1 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Carbanion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C. Causality: This step generates the reactive α-bromo-α-silyl carbanion. Low temperature is critical to prevent decomposition of the carbanion and unwanted side reactions.

-

Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl.

-

Quenching: Once the reaction is deemed complete, slowly quench by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired vinyl bromide.

Sources

- 1. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Peterson olefination - Wikipedia [en.wikipedia.org]

- 5. Peterson Olefination [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to tert-Butyl(dibromomethyl)dimethylsilane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl(dibromomethyl)dimethylsilane (TBDMDMS), a specialized organosilicon reagent with the molecular formula C7H16Br2Si. This document delves into its fundamental physicochemical properties, detailed synthesis protocols, core reactivity, and significant applications in modern organic synthesis. With full editorial control, this guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively and safely utilize this versatile compound. Emphasis is placed on its role as a precursor to silyl-substituted carbanions and its potential in constructing complex molecular architectures. All protocols are presented with the clarity and rigor expected in a professional research and development setting.

Physicochemical and Spectroscopic Profile

tert-Butyl(dibromomethyl)dimethylsilane is a dense, high-boiling liquid at room temperature. Its bulky tert-butyl group provides significant steric hindrance, which influences its reactivity and stability. A summary of its key physical properties is provided below for quick reference.[1][2][3]

| Property | Value | Source |

| CAS Number | 148259-35-2 | [1][2] |

| Molecular Formula | C7H16Br2Si | [2] |

| Molecular Weight | 288.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | --- |

| Density | 1.423 g/mL at 25 °C | [1][3] |

| Boiling Point | 60 °C at 1 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.506 | [1][3] |

| SMILES | CC(C)(C)(C)C(Br)Br | [1] |

| InChI Key | XINIZQRUNWPXNM-UHFFFAOYSA-N | [1] |

Synthesis of tert-Butyl(dibromomethyl)dimethylsilane

The most established and reliable method for synthesizing TBDMDMS is through the free-radical bromination of its precursor, tert-butyl(methyl)dimethylsilane. This reaction, a variation of the Wohl-Ziegler bromination, leverages the selective bromination of a methyl group activated by the adjacent silicon atom.

Synthesis Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which generates primary radicals. These radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to produce the key bromine radical (Br•).[4]

-

Propagation: A bromine radical abstracts a hydrogen atom from the silicon-activated methyl group of tert-butyl(methyl)dimethylsilane. This step is highly regioselective because the resulting silyl-stabilized carbon radical is more stable than a radical formed elsewhere on the molecule. This carbon radical then abstracts a bromine atom from another molecule of NBS to form the monobrominated intermediate and a new succinimidyl radical, which propagates the chain by generating another bromine radical. The process repeats on the monobrominated intermediate to yield the final dibrominated product.

-

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over liquid bromine (Br₂) for this type of reaction. Its key advantage is maintaining a low, constant concentration of Br₂/Br• in the reaction medium, which suppresses competitive electrophilic aromatic bromination if aromatic solvents were used and minimizes the formation of undesired side products.[5]

-

AIBN: AIBN is a reliable thermal initiator. Its decomposition rate is first-order and largely independent of the solvent, providing a predictable and controlled generation of radicals upon heating.[4]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a classic solvent for radical reactions due to its inertness; it lacks C-H bonds that could participate in radical abstraction. However, due to its toxicity and environmental impact, less hazardous solvents like 1,2-dichlorobenzene may be used as effective alternatives.[6]

-

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for benzylic and silyl-methyl brominations.[5][6]

Warning: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup:

-

Equip a three-necked round-bottom flask with a reflux condenser (topped with a nitrogen or argon inlet), a magnetic stirrer, and a thermometer. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

-

Reagent Charging:

-

To the flask, add tert-butyl(methyl)dimethylsilane (1.0 equiv), N-bromosuccinimide (NBS, 2.1 equiv), and a catalytic amount of AIBN (0.04 equiv).

-

Add anhydrous carbon tetrachloride or 1,2-dichlorobenzene as the solvent.

-

-

Reaction Execution:

-

Heat the stirred mixture to reflux (approx. 77 °C for CCl₄, 80-85 °C for dichlorobenzene). The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.

-

Optionally, the reaction can be initiated photochemically using a broad-spectrum lamp instead of AIBN at reflux.

-

Maintain reflux for 8-12 hours or until GC/MS analysis indicates the complete consumption of the starting material and the monobrominated intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure tert-Butyl(dibromomethyl)dimethylsilane as a colorless liquid.

-

Core Reactivity and Synthetic Applications

The synthetic utility of TBDMDMS stems from the reactivity of the C-Br bonds. The silicon atom influences the adjacent dibromomethyl group, making it a valuable precursor for generating a silyl-substituted dihalomethyllithium reagent.

Generation of tert-Butyldimethylsilyl(dibromo)methyllithium

The primary application of TBDMDMS is its conversion into a potent nucleophile via lithium-halogen exchange. This is typically achieved by treating it with a strong organolithium base at low temperatures.

-

Rationale for Conditions:

-

Low Temperature (-78 °C): This is critical to prevent the decomposition of the highly reactive organolithium intermediate. At higher temperatures, α-elimination can occur to form a silyl-substituted bromocarbene, or the reagent can deprotonate the solvent (THF).

-

n-Butyllithium: n-BuLi is a sufficiently strong, non-hindered base for efficient lithium-halogen exchange. tert-Butyllithium is generally avoided as its greater basicity can lead to competing side reactions like deprotonation.

-

Application Protocol: Synthesis of Alkyl Silyl Acetals

A documented application is the reaction of the derived lithiated species with carboxylic esters. This reaction proceeds through an interesting 1,3-rearrangement of the silyl group from carbon to oxygen.

Protocol based on Shinokubo, H., Oshima, K., & Utimoto, K. (1995).

-

Generation of the Reagent:

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve tert-Butyl(dibromomethyl)dimethylsilane (1.2 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

-

Reaction with Ester:

-

To the freshly prepared solution of tert-butyldimethylsilyl(dibromo)methyllithium, add a solution of the desired carboxylic ester (e.g., ethyl benzoate, 1.0 equiv) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Quench and Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude alkyl silyl acetal can be purified by flash column chromatography on silica gel.

-

Potential Application: Cyclopropanation Reactions

While a specific protocol using TBDMDMS is not widely published, its structure makes it a logical precursor for generating a silyl-substituted bromocarbene ((t-Bu)Me₂Si-C-Br). This carbene could, in principle, be trapped by alkenes to form silyl-substituted bromocyclopropanes, which are valuable synthetic intermediates. The carbene would likely be generated via α-elimination from the lithiated intermediate by warming or by reaction with a strong, sterically hindered base. This remains an area for potential research and application development.[7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. TBDMDMS and the reagents used in its synthesis and application are hazardous.

-

tert-Butyl(dibromomethyl)dimethylsilane:

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Organobromine compounds can be toxic.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves. Avoid inhalation of vapors and direct contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

-

Associated Reagents:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Organolithium Reagents (n-BuLi): Pyrophoric—will ignite on contact with air and react violently with water. Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques by experienced personnel only.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use should be minimized and replaced with safer alternatives where possible.

-

Conclusion

tert-Butyl(dibromomethyl)dimethylsilane is a valuable, albeit specialized, reagent in the synthetic chemist's toolkit. Its primary utility lies in its role as a precursor to the tert-butyldimethylsilyl(dibromo)methyllithium carbanion, a potent nucleophile for C-C bond formation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective synthesis and application, particularly in the construction of complex silyl-containing molecules. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely leverage the unique reactivity of this compound to advance their scientific objectives.

References

- Shinokubo, H., Oshima, K., & Utimoto, K. (1995). Preparation of Alkyl Silyl Acetals from Carboxylic Esters with tert-Butyldimethylsilyldihalomethyllithium. 1,3-Rearrangement of Silyl Group from Carbon to Oxygen. Chemistry Letters, 24(6), 461–462.

- Fisher Scientific. Safety Data Sheet. Available through chemical supplier websites.

-

Taylor, M. S., & O'Brien, P. (2014). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). Beilstein Journal of Organic Chemistry, 10, 2897–2902. [Link]

-

Söyleyici, H. C., et al. (2011). A practical synthesis of novel α-dibromoalkyl- and trimethylsilylmethyl-aminoboranes and derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1139-42. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for Energy & Environmental Science. [Link]

-

Wikipedia contributors. Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]

-

ACS Omega. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]

-

Lee, J. C., & Yuk, J. Y. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

-

MacMillan, D. W. C., et al. (2017). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society. [Link]

-

Denmark Group. (2021). The Life Work of Dietmar Seyferth. [Link]

Sources

tert-Butyl(dibromomethyl)dimethylsilane physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl(dibromomethyl)dimethylsilane

Introduction

tert-Butyl(dibromomethyl)dimethylsilane is a versatile organosilicon reagent that has found a niche in modern organic synthesis. Its unique structure, featuring a sterically demanding tert-butyl group, a robust dimethylsilyl core, and a synthetically valuable dibromomethyl moiety, makes it a key building block for complex molecular architectures. The bulky tert-butyl group confers significant kinetic stability to the molecule and influences the stereochemical outcome of its reactions.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of tert-Butyl(dibromomethyl)dimethylsilane, offering insights for its safe handling, storage, and effective application in research and development.

Chemical and Molecular Identity

A precise understanding of the molecular identity is fundamental for any chemical reagent. The structural and identifying information for tert-Butyl(dibromomethyl)dimethylsilane is summarized below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl-(dibromomethyl)-dimethylsilane | [2] |

| CAS Number | 148259-35-2 | [3][4] |

| Molecular Formula | C₇H₁₆Br₂Si | [2][3] |

| Linear Formula | (CH₃)₃CSi(CH₃)₂CHBr₂ | [4] |

| Molecular Weight | 288.10 g/mol | [2][3] |

| InChI Key | XINIZQRUNWPXNM-UHFFFAOYSA-N | [2] |

| SMILES String | CC(C)(C)(C)C(Br)Br |

Physicochemical Properties

The physical properties of a reagent dictate its handling procedures, reaction setup, and purification methods. tert-Butyl(dibromomethyl)dimethylsilane is a dense liquid under standard conditions, with a high boiling point that necessitates vacuum distillation for purification.

| Property | Value | Conditions | Source |

| Density | 1.423 g/mL | at 25 °C | [2] |

| Boiling Point | 60 °C | at 1 mmHg | [2] |

| Refractive Index | 1.506 | n20/D | |

| Flash Point | 198 °F (92.2 °C) | [2] |

These properties reveal a compound with low volatility at atmospheric pressure. Its density, being significantly higher than that of water and common organic solvents, will result in it forming the lower layer in biphasic mixtures. The relatively high flash point indicates that it does not pose an extreme flammability hazard at room temperature, though appropriate precautions should always be taken.[2]

Stability, Handling, and Storage

As with many organosilicon compounds, particularly those bearing halogenated functionalities, proper handling and storage are critical to maintaining the reagent's integrity and ensuring laboratory safety.

Hazard Profile: tert-Butyl(dibromomethyl)dimethylsilane is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Handling Protocols:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]

-

Hygiene: Wash hands and skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[5]

Storage Recommendations:

-

Store in a tightly-closed container to prevent reaction with atmospheric moisture.[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

The recommended storage temperature is room temperature.[4]

-

For long-term storage, maintaining a cool, dry environment is crucial.[5]

Synthetic Utility and Reaction Workflow

The primary utility of the dibromomethylsilyl group lies in its ability to act as a precursor to α-silyl carbanions or carbenoids. This reactivity is central to its application in olefination and cyclopropanation reactions. The bulky tert-butyldimethylsilyl group often directs the stereochemical course of these transformations.

A typical workflow involves the deprotonation of the dibromomethyl carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This generates a transient, highly reactive carbenoid or carbanion species, which can then be trapped by an electrophile, such as an aldehyde or ketone.

Below is a generalized workflow for the application of tert-Butyl(dibromomethyl)dimethylsilane in a carbonyl olefination reaction.

Caption: Generalized workflow for carbonyl olefination.

Conclusion

tert-Butyl(dibromomethyl)dimethylsilane is a valuable synthetic tool, whose physical properties are well-defined. Its status as a high-boiling, dense liquid, combined with its irritant nature, necessitates careful handling in a controlled laboratory environment. By understanding its fundamental properties and adhering to established safety protocols, researchers can effectively and safely leverage this reagent's unique reactivity to advance their synthetic objectives in drug discovery and materials science.

References

-

(2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | - Gelest, Inc. (n.d.). Gelest. Retrieved January 14, 2026, from [Link]

-

t-Butyl(chloromethyl)dimethylsilane | C7H17ClSi | CID 15001523 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(4-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 4227167 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

tert-Butyl(dibromomethyl)dimethylsilane, min 95%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]

-

Silane, chloro(1,1-dimethylethyl)dimethyl- - the NIST WebBook. (n.d.). NIST. Retrieved January 14, 2026, from [Link]

-

tert-Butyldimethylsilyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

- CN105330683A - Industrial preparation method for t-butyldimethylsilane - Google Patents. (n.d.). Google Patents.

-

tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

tert-Butyl(dibromomethyl)dimethylsilane 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl(dibromomethyl)dimethylsilane

Introduction

In the landscape of modern organic synthesis and drug development, organosilicon compounds serve as versatile intermediates and robust protecting groups. Among these, tert-Butyl(dibromomethyl)dimethylsilane, with a linear formula of (CH₃)₃CSi(CH₃)₂CHBr₂[1], is a valuable reagent. Its utility hinges on precise structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique. The proton NMR (¹H NMR) spectrum, in particular, offers a rapid and definitive fingerprint of the molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane. Authored from the perspective of a senior application scientist, it moves beyond a mere description of the spectrum to explain the underlying principles and experimental causality. We will deconstruct the molecule's structure, predict its spectral features based on first principles, provide a field-proven protocol for data acquisition, and outline a logical workflow for its interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on rigorous spectroscopic characterization.

The Molecular Blueprint: Identifying Proton Environments

Before interpreting a spectrum, one must first understand the molecule's structure and the magnetic environment of each proton. The structure of tert-Butyl(dibromomethyl)dimethylsilane contains three distinct sets of chemically non-equivalent protons.

-

Proton Set A: The nine protons of the tert-butyl group ( (CH₃)₃C- ). These nine protons are equivalent due to the rapid C-C bond rotation.

-

Proton Set B: The six protons of the dimethylsilyl group ( -Si(CH₃)₂- ). These six protons are equivalent.

-

Proton Set C: The single proton of the dibromomethyl group ( -CHBr₂ ).

The absence of any other proton types means we should expect to see exactly three distinct signals in the ¹H NMR spectrum.[2]

Caption: Molecular structure of tert-Butyl(dibromomethyl)dimethylsilane with its three unique proton environments (A, B, C).

Deconstructing the Spectrum: The Three Pillars of ¹H NMR Analysis

The ¹H NMR spectrum provides three key pieces of information for each signal: chemical shift, integration, and multiplicity. A logical analysis of these pillars allows for an unambiguous assignment of the structure.

Pillar 1: Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-donating groups create shielding and shift signals upfield (to lower ppm values), while electron-withdrawing groups cause deshielding and shift signals downfield (to higher ppm values).[3]

-

Signal B (Dimethylsilyl, -Si(CH₃)₂-): Silicon is less electronegative than carbon, leading to significant shielding of the attached methyl protons. This signal is expected to appear very far upfield, typically in the 0.1-0.3 ppm range.[4]

-

Signal A (tert-Butyl, (CH₃)₃C-): These protons are on carbons once removed from the silicon atom. They are also heavily shielded and appear upfield, but slightly less so than the protons directly bonded to silicon. A typical range for a tert-butylsilyl group is 0.9-1.0 ppm .[5][6]

-

Signal C (Dibromomethyl, -CHBr₂): This single proton is attached to a carbon bonded to two highly electronegative bromine atoms. The strong inductive effect of the bromines dramatically deshields this proton, causing its signal to shift significantly downfield. Its chemical shift is predicted to be in the 5.5-6.5 ppm range.

Pillar 2: Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[2][7] This provides a quantitative ratio of the different proton sets in the molecule. For tert-Butyl(dibromomethyl)dimethylsilane, the predicted integration ratio is:

Signal A (9H) : Signal B (6H) : Signal C (1H)

This 9:6:1 ratio is a highly characteristic feature and a critical component for confirming the compound's identity.

Pillar 3: Multiplicity (Spin-Spin Splitting)

Multiplicity, or the splitting of a signal into multiple peaks, is caused by the influence of neighboring, non-equivalent protons. The number of peaks in a signal is described by the n+1 rule , where 'n' is the number of adjacent non-equivalent protons.[3]

A crucial feature of tert-Butyl(dibromomethyl)dimethylsilane is the electronic isolation of each proton set.

-

Signal A (tert-Butyl): The adjacent atom is a quaternary carbon, which has no protons. Thus, n=0.

-

Signal B (Dimethylsilyl): The adjacent atom is the silicon, which has no protons. Thus, n=0.

-

Signal C (Dibromomethyl): The adjacent atom is the silicon, which has no protons. Thus, n=0.

Since n=0 for all three proton environments, according to the n+1 rule, all three signals will appear as singlets .

Data Synthesis and Interpretation Workflow

The predicted ¹H NMR data provides a clear and unique spectral fingerprint for the target molecule.

Predicted ¹H NMR Data Summary

| Signal Label | Chemical Group | Predicted δ (ppm) | Integration (Relative Ratio) | Multiplicity |

| C | -CH Br₂ | 5.5 - 6.5 | 1H | Singlet (s) |

| A | -(CH₃ )₃C-Si | 0.9 - 1.0 | 9H | Singlet (s) |

| B | -Si-(CH₃ )₂ | 0.1 - 0.3 | 6H | Singlet (s) |

A Self-Validating Interpretation Workflow

The process of interpreting an actual spectrum should be a systematic validation against the predicted data. This logical flow ensures a trustworthy assignment.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of tert-Butyl(dibromomethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and materials science, organosilicon compounds play a pivotal role as versatile intermediates and robust structural motifs. Among these, tert-Butyl(dibromomethyl)dimethylsilane stands out as a valuable reagent, particularly in the generation of silyl-substituted carbenoids and for the introduction of the bulky and functionalizable tert-butyldimethylsilyl (TBDMS) group. A precise and unambiguous characterization of this compound is paramount for its effective utilization, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a cornerstone analytical technique for this purpose.

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectral data of tert-Butyl(dibromomethyl)dimethylsilane. Moving beyond a mere presentation of chemical shifts, this document delves into the causal factors governing the observed spectral features, offering field-proven insights into the interpretation and assignment of each resonance. The guide is structured to provide a holistic understanding, from the fundamental principles influencing the chemical shifts to a practical, step-by-step protocol for data acquisition. Every claim and interpretation is substantiated with citations to authoritative sources, ensuring the scientific integrity and trustworthiness of the information presented.

¹³C NMR Spectral Data of tert-Butyl(dibromomethyl)dimethylsilane

The proton-decoupled ¹³C NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane exhibits four distinct signals, corresponding to the four unique carbon environments within the molecule. The experimentally observed chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C HBr₂ | 32.7 |

| (CH₃)₃C Si | 17.3 |

| (C H₃)₃CSi | 25.9 |

| (CH₃)₂Si | -4.4 |

Note: The spectral data is referenced from SpectraBase. The solvent used for this spectrum was not specified, but is presumed to be a standard deuterated solvent such as CDCl₃.

Detailed Spectrum Analysis and Peak Assignment

A rigorous assignment of the ¹³C NMR signals is crucial for the structural verification of tert-Butyl(dibromomethyl)dimethylsilane. The following analysis integrates fundamental principles of NMR spectroscopy with comparative data from structurally related compounds to provide a confident assignment for each carbon atom.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms in tert-Butyl(dibromomethyl)dimethylsilane are numbered as follows:

Caption: Molecular structure of tert-Butyl(dibromomethyl)dimethylsilane with carbon numbering.

1. The Dibromomethyl Carbon (C1): δ = 32.7 ppm

The carbon atom of the dibromomethyl group (CHBr₂) is expected to be significantly deshielded due to the strong electron-withdrawing inductive effect of the two bromine atoms.[1] In the spectrum of 1,1-dibromoethane, the CHBr₂ carbon appears at approximately 37.0 ppm. The slightly upfield shift observed for C1 in the target molecule can be attributed to the electropositive nature of the silicon atom to which it is attached. Silicon is less electronegative than carbon, leading to a slight shielding effect on the adjacent carbon atom.

2. The Quaternary Carbon of the tert-Butyl Group (C4): δ = 17.3 ppm

Quaternary carbons generally exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2] The chemical shift of the quaternary carbon in a tert-butyl group attached to a silicon atom is typically found in the range of 17-19 ppm. For instance, in 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, the quaternary carbon of the tert-butyl group resonates at 17.28 ppm.[3] This aligns well with the observed signal at 17.3 ppm.

3. The Methyl Carbons of the tert-Butyl Group (C5, C6, C7): δ = 25.9 ppm

The three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation around the C4-Si bond and therefore appear as a single, more intense signal. The typical chemical shift for the methyl carbons of a tert-butyl group attached to a silicon atom is in the range of 25-27 ppm. In the aforementioned 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, these carbons appear at 24.76 ppm.[3] The observed signal at 25.9 ppm is in good agreement with these reference values.

4. The Dimethylsilyl Carbons (C2, C3): δ = -4.4 ppm

The two methyl carbons directly attached to the silicon atom are also chemically equivalent and give rise to a single signal. A characteristic feature of ¹³C NMR spectra of organosilanes is the upfield shift of carbons directly bonded to silicon, often resonating at negative ppm values relative to tetramethylsilane (TMS).[4] This is due to the lower electronegativity of silicon compared to carbon. In 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, the dimethylsilyl carbons resonate at -6.12 ppm.[3] The signal at -4.4 ppm is therefore confidently assigned to these two methyl groups.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of tert-Butyl(dibromomethyl)dimethylsilane. The compound is a liquid at room temperature.

-

Solvent: Use a standard deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signal at approximately 77.16 ppm, which can be used as an internal reference.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the solvent peak is generally sufficient.

-

Procedure:

-

Carefully transfer the weighed sample into a clean, dry 5 mm NMR tube.

-

Add the deuterated solvent to the NMR tube.

-

Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

-

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a guideline and may be adjusted based on the specific NMR instrument and desired spectral quality.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and sensitivity.

-

Nucleus: ¹³C

-

Experiment: A standard proton-decoupled one-dimensional ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Pulse Width (P1): Calibrate a 90° pulse for ¹³C. A 30° pulse angle is often used for routine acquisitions to allow for a shorter relaxation delay.

-

Spectral Width (SW): Approximately 250 ppm (from -10 to 240 ppm) to ensure all expected signals are captured.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for more accurate integration, especially for quaternary carbons, but is less critical for qualitative structural confirmation.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature (TE): 298 K (25 °C).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm if added.

Logical Workflow for Data Interpretation

The following diagram illustrates the logical workflow for the interpretation and assignment of the ¹³C NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane.

Caption: Workflow for the interpretation of the ¹³C NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane.

Conclusion

The ¹³C NMR spectrum of tert-Butyl(dibromomethyl)dimethylsilane provides a clear and diagnostic fingerprint of its molecular structure. Each of the four unique carbon environments gives rise to a distinct and assignable signal, with chemical shifts governed by predictable electronic and steric effects. The strong deshielding of the dibromomethyl carbon by the two bromine atoms, the characteristic upfield shift of the silyl methyl carbons, and the typical resonances for the tert-butyl group collectively allow for an unambiguous structural confirmation. The detailed analysis and experimental protocol provided in this guide serve as a valuable resource for researchers and scientists, enabling the confident identification and utilization of this important organosilicon reagent in their synthetic endeavors.

References

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) - The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem. Available at: [Link]

-

tert-Butyl(dimethyl)silyl decanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

-

2-Bromomethyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

(iii) NMR Data for tert-Butyldimethylsilyl Ethers /TBS OTBDPS 6H: 0.9 (9H, s), 0.05. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Available at: [Link]

-

Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? - ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

13 C-NMR chemical shifts. | Download Table - ResearchGate. Available at: [Link]

-

Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. - ResearchGate. Available at: [Link]

-

Figure S5. 13 C NMR of compound 2. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy - YouTube. Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. Available at: [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? - Nanalysis. Available at: [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of tert-Butyl(dibromomethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis and core reaction mechanisms of tert-Butyl(dibromomethyl)dimethylsilane. This guide moves beyond a superficial overview to delve into the causal underpinnings of its reactivity, with a particular focus on its role as a precursor to silyl-substituted carbenoids for cyclopropanation reactions. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers and professionals in drug development and organic synthesis with the knowledge to effectively utilize this versatile reagent. Detailed experimental protocols, mechanistic diagrams, and a thorough consolidation of key data are presented to ensure both conceptual understanding and practical applicability.

Introduction: Unveiling a Versatile Reagent

tert-Butyl(dibromomethyl)dimethylsilane, with the chemical formula (CH₃)₃CSi(CH₃)₂CHBr₂, is a halogenated organosilane reagent that has carved a niche in modern organic synthesis.[1][2][3] Its utility stems from its ability to act as a precursor to a sterically hindered and electronically stabilized carbenoid, offering a unique tool for the construction of complex molecular architectures. The presence of the bulky tert-butyldimethylsilyl (TBDMS) group imparts specific stereochemical and reactivity profiles, making it a valuable asset in the synthesis of fine chemicals and pharmaceutical intermediates.

This guide will elucidate the fundamental principles governing the reactivity of tert-butyl(dibromomethyl)dimethylsilane, with a primary focus on its application in cyclopropanation reactions. We will explore its synthesis, the generation of the active carbenoid species, and the mechanistic intricacies of its subsequent transformations.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount to its effective application. Key physicochemical data for tert-butyl(dibromomethyl)dimethylsilane are summarized below.

| Property | Value | Reference |

| CAS Number | 148259-35-2 | [1][2] |

| Molecular Formula | C₇H₁₆Br₂Si | [1] |

| Molecular Weight | 288.10 g/mol | [1][2] |

| Boiling Point | 60 °C / 1 mmHg | [2] |

| Density | 1.423 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.506 | [2] |

Synthesis of tert-Butyl(dibromomethyl)dimethylsilane

The synthesis of tert-butyl(dibromomethyl)dimethylsilane is typically achieved through the reaction of a suitable silyl precursor with a source of the dibromomethyl group. A common and effective method involves the deprotonation of dibromomethane with a strong, non-nucleophilic base, followed by trapping of the resulting carbanion with tert-butyldimethylsilyl chloride. Lithium diisopropylamide (LDA) is a frequently employed base for this transformation due to its strong basicity and steric hindrance, which minimizes side reactions.

Experimental Protocol: Synthesis via Dibromomethane

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with freshly distilled tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C using a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.0 equivalent) while maintaining the temperature below -70 °C. The solution is stirred for 30 minutes at this temperature to ensure the complete formation of LDA.

-

Carbanion Formation: Dibromomethane (1.2 equivalents) is added dropwise to the LDA solution, ensuring the temperature remains below -70 °C. The mixture is stirred for 1-2 hours at this temperature.

-

Silylation: A solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.

-

Workup: The reaction is allowed to slowly warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield tert-butyl(dibromomethyl)dimethylsilane as a colorless liquid.

Core Reaction Mechanism: The Lithium Carbenoid Pathway

The primary utility of tert-butyl(dibromomethyl)dimethylsilane lies in its transformation into a reactive intermediate that can participate in carbon-carbon bond-forming reactions. The most significant of these is the generation of a lithium carbenoid, which subsequently acts as a carbene equivalent in cyclopropanation reactions.

Generation of the α-Bromo-α-silyl Lithium Carbenoid

The reaction is initiated by the treatment of tert-butyl(dibromomethyl)dimethylsilane with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent such as THF.[4][5] This results in a lithium-halogen exchange, where one of the bromine atoms is replaced by a lithium atom, forming the highly reactive α-bromo-α-(tert-butyldimethylsilyl)methyllithium carbenoid.

This carbenoid is a key intermediate, and its stability and reactivity are influenced by several factors:

-

The Silyl Group: The silicon atom helps to stabilize the adjacent carbanionic center through σ-donation and potential p-d orbital interactions.

-

The Remaining Bromine Atom: The electron-withdrawing nature of the bromine atom also contributes to the stability of the carbanion.

-

The Lithium Cation: The lithium ion is coordinated to the carbanionic carbon, influencing its reactivity and stereochemistry. In solution, organolithium compounds often exist as aggregates, which can affect their reactivity.[4]

Cyclopropanation of Alkenes: A Concerted and Stereospecific Addition

The generated lithium carbenoid readily reacts with a wide range of alkenes to afford the corresponding silyl-substituted cyclopropanes. This reaction is believed to proceed through a concerted mechanism, where the two new carbon-carbon bonds are formed simultaneously.[4]

An important feature of this reaction is its stereospecificity . The stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the corresponding trans-product. This stereospecificity is a strong indicator of a concerted pathway, as a stepwise mechanism involving a free carbene or a diradical intermediate would likely allow for bond rotation and result in a mixture of stereoisomers.

Causality Behind Stereospecificity: The concerted nature of the reaction implies a single transition state where the carbenoid adds to one face of the alkene π-system. The bulky tert-butyldimethylsilyl group can play a significant role in directing the approach of the carbenoid to the less sterically hindered face of the alkene, leading to high diastereoselectivity in reactions with chiral alkenes.

Experimental Protocol: Cyclopropanation of Styrene

The following protocol provides a representative example of the cyclopropanation of an alkene using tert-butyl(dibromomethyl)dimethylsilane.

Materials and Equipment:

-

tert-Butyl(dibromomethyl)dimethylsilane

-

Styrene (freshly distilled)

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Dry glassware

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask containing a magnetic stir bar is charged with tert-butyl(dibromomethyl)dimethylsilane (1.0 equivalent) and anhydrous THF under an inert atmosphere of nitrogen or argon.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Carbenoid Generation: n-Butyllithium (1.0 equivalent) is added dropwise via syringe to the stirred solution. The mixture is stirred at -78 °C for 1 hour.

-

Alkene Addition: A solution of styrene (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired (1-bromo-1-(tert-butyldimethylsilyl)methyl)-2-phenylcyclopropane.

Mechanistic Considerations and Field-Proven Insights

-

Choice of Base: While n-butyllithium is commonly used, tert-butyllithium can also be employed.[6][7] The choice of base can influence the rate of carbenoid formation and the stability of the intermediate. tert-Butyllithium is a stronger base but also more sterically hindered.[6]

-

Solvent Effects: Ethereal solvents like THF are crucial for solvating the lithium cation and promoting the formation and reactivity of the carbenoid. The use of non-polar solvents may lead to aggregation and reduced reactivity.[7]

-

Substrate Scope: The reaction is generally applicable to a variety of electron-rich and electron-neutral alkenes. Electron-deficient alkenes may react more sluggishly or undergo alternative reaction pathways.

-

Alternative Pathways - The Seyferth-Gilbert Homologation: It is critical to distinguish the reactivity of tert-butyl(dibromomethyl)dimethylsilane from that of reagents used in the Seyferth-Gilbert homologation. The Seyferth-Gilbert reaction utilizes a (diazomethyl)phosphonate to convert aldehydes and ketones into alkynes and proceeds through a completely different mechanistic manifold involving a vinyl diazo-intermediate and a vinyl carbene.[8][9][10][11][12]

Conclusion

tert-Butyl(dibromomethyl)dimethylsilane is a valuable reagent for the stereospecific synthesis of silyl-substituted cyclopropanes. Its reactivity is centered around the formation of a lithium carbenoid intermediate, which undergoes a concerted addition to alkenes. The bulky silyl group not only stabilizes the carbenoid but also provides a handle for further synthetic transformations and can influence the stereochemical outcome of the reaction. A thorough understanding of the underlying mechanistic principles and careful execution of experimental protocols are key to successfully employing this reagent in complex organic synthesis.

References

- Oreate AI. (2026, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction).

- Grokipedia.

- CentAUR. (2016, February 1). Chemoselective and stereoselective lithium carbenoid mediated cyclopropanation of acyclic allylic alcohols. CentAUR.

- Wikipedia.

- YouTube. (2019, October 17).

- Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal.

- PubChem. Lithium 3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ide. PubChem.

- Santa Cruz Biotechnology. tert-Butyl(dibromomethyl)dimethylsilane. Santa Cruz Biotechnology.

- Sigma-Aldrich. Tert-Butyl(dibromomethyl)dimethylsilane. Sigma-Aldrich.

- ResearchGate. Mechanistic proposals of addition of tert‐butyllithium to styrene for a....

- Wikipedia. tert-Butyllithium. Wikipedia.

- Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal.

- Sigma-Aldrich. tert-Butyl(dibromomethyl)dimethylsilane 97%. Sigma-Aldrich.

- ResearchGate. Lithium Bromide-Promoted Formal C(sp 3 )–H Bond Insertion Reactions of β-Carbonyl Esters with Sulfoxonium Ylides to Synthesize 1,4-Dicarbonyl Compounds.

- Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.

- PMC. (2023, July 10).

- PubChem. Lithium [tert-butyl(dimethyl)silyl]-trimethylsilylazanide. PubChem.

- Mettler Toledo. Lithiation and Organolithium Reactions. Mettler Toledo.

- CP Lab Safety. tert-Butyl(dibromomethyl)dimethylsilane, min 95%, 1 gram. CP Lab Safety.

- YouTube. (2019, November 30). Organolithium Reagents.

- PubMed.

- Wikipedia. n-Butyllithium. Wikipedia.

- Google Patents. CN105330683A - Industrial preparation method for t-butyldimethylsilane.

- ResearchGate. Copolymerization of butadiene and styrene under the influence of n-butyllithium.

Sources

- 1. scbt.com [scbt.com]

- 2. 叔丁基(二溴甲基)二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. mt.com [mt.com]

- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]

A Comprehensive Technical Guide to tert-Butyl(dibromomethyl)dimethylsilane: A Versatile Reagent in Modern Organic Synthesis

This guide provides an in-depth exploration of tert-Butyl(dibromomethyl)dimethylsilane, a pivotal organosilicon reagent. We will delve into its fundamental properties, synthesis, and its multifaceted role as a precursor to (tert-butyldimethylsilyl)carbene. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent for advanced synthetic transformations, including olefination, cyclopropanation, and C-H insertion reactions.

Introduction: The Emergence of a Silylcarbene Precursor

tert-Butyl(dibromomethyl)dimethylsilane, often abbreviated as TBDMS-CBr₂H, has carved a niche in organic synthesis as a stable and efficient precursor for the generation of (tert-butyldimethylsilyl)carbene. Unlike highly reactive and often explosive diazo compounds, this reagent offers a safer and more manageable route to carbene chemistry. The presence of the bulky tert-butyldimethylsilyl group imparts unique reactivity and stability to the resulting carbene, enabling a range of selective transformations that are central to the construction of complex molecular architectures.

The core utility of this reagent lies in its ability to undergo α-elimination upon treatment with a strong base, generating a transient silyl-substituted carbene. This highly reactive intermediate can then be trapped in situ by various substrates to forge new carbon-carbon bonds with precision and control.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of tert-Butyl(dibromomethyl)dimethylsilane

| Property | Value | Reference |

| CAS Number | 148259-35-2 | [1][2][3] |

| Molecular Formula | C₇H₁₆Br₂Si | [1][3][4] |

| Molecular Weight | 288.10 g/mol | [1][3] |

| Appearance | Data not consistently available; handle as a solid or liquid. | |

| Boiling Point | 60 °C at 1 mmHg | [1] |

| Density | 1.423 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| InChI Key | XINIZQRUNWPXNM-UHFFFAOYSA-N | [1][4] |

Safety and Handling

As with any reactive chemical, proper handling of tert-Butyl(dibromomethyl)dimethylsilane is crucial.

-

General Handling : Use only in a well-ventilated area, preferably a fume hood.[5] Avoid contact with skin, eyes, and clothing.[5][6] Wash hands thoroughly after handling.[5]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection (safety glasses and face shield).[5][6][7]

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

-

Spills and Disposal : In case of a spill, contain it with an inert material and place it into a suitable disposal container.[5] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

The Core Transformation: Generation of (tert-Butyldimethylsilyl)carbene

The synthetic utility of tert-Butyl(dibromomethyl)dimethylsilane stems from its clean and efficient conversion into (tert-butyldimethylsilyl)carbene or its corresponding carbenoid. This is typically achieved by treating the reagent with a strong, non-nucleophilic base at low temperatures.

The mechanism involves a two-step process:

-

Deprotonation : The strong base, commonly an organolithium reagent like n-butyllithium, abstracts the acidic proton from the dibromomethyl group.

-

α-Elimination : The resulting α-bromo carbanion is unstable and rapidly eliminates a bromide ion to generate the singlet silylcarbene.

Diagram 1: Generation of (tert-Butyldimethylsilyl)carbene. A two-step deprotonation and α-elimination sequence.

Key Applications in Organic Synthesis

The transiently generated silylcarbene is a versatile intermediate for several powerful synthetic transformations.

Olefination of Carbonyl Compounds

A significant application of tert-Butyl(dibromomethyl)dimethylsilane is in the olefination of aldehydes and ketones. This reaction provides a pathway to vinylsilanes, which are valuable synthetic intermediates themselves, participating in reactions like palladium-catalyzed cross-coupling. The reaction is conceptually related to the Peterson Olefination, which involves the elimination of a β-hydroxysilane.[8]

The bulky tert-butyldiphenylsilyl group, similar in steric demand to the tert-butyldimethylsilyl group, is known to promote highly diastereoselective additions to carbonyls, leading to stereospecific alkene synthesis.[8]

Experimental Protocol: General Procedure for Olefination

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of tert-Butyl(dibromomethyl)dimethylsilane in anhydrous tetrahydrofuran (THF).

-

Carbene Generation : The solution is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

-

Carbonyl Addition : A solution of the aldehyde or ketone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Warming and Quench : The reaction is allowed to warm slowly to room temperature and stirred overnight. It is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup : The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to afford the desired vinylsilane.

Diagram 2: Experimental workflow for carbonyl olefination. A step-by-step visualization of the synthesis of vinylsilanes.

Cyclopropanation of Alkenes

The reaction of the silylcarbene with alkenes is a powerful and reliable method for synthesizing silyl-substituted cyclopropanes.[9][10] This transformation is highly valuable as cyclopropane rings are prevalent motifs in medicinal chemistry.[10] The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane.[9]

Transition-metal-catalyzed cyclopropanation of alkenes with diazoalkanes is a common strategy for constructing cyclopropanes, and the use of silylcarbene precursors like tert-Butyl(dibromomethyl)dimethylsilane offers a metal-free alternative.[11]

Experimental Protocol: General Procedure for Cyclopropanation

-

Setup : To a flame-dried flask under a nitrogen atmosphere, add the alkene substrate and anhydrous diethyl ether.

-

Reagent Addition : Add tert-Butyl(dibromomethyl)dimethylsilane to the solution.

-

Initiation : Cool the mixture to 0 °C (ice-water bath). Add a solution of n-butyllithium in hexanes dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup : Cool the reaction mixture back to 0 °C and cautiously add water to quench any unreacted organolithium species. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the silylcyclopropane.

Sources

- 1. 叔丁基(二溴甲基)二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. peptide.com [peptide.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl(dibromomethyl)dimethylsilane: A Versatile Formyl Anion Equivalent in Modern Organic Synthesis

[An In-depth Technical Guide]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group (–CHO) is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of complex molecules, including pharmaceuticals and natural products. However, the direct use of the formyl anion, an inherently unstable species, is synthetically challenging. This has led to the development of "formyl anion equivalents," reagents that possess the same synthetic utility but with enhanced stability and manageable reactivity. Among these, tert-butyl(dibromomethyl)dimethylsilane has emerged as a powerful and versatile tool. This guide provides an in-depth examination of this reagent, covering its synthesis, mechanistic action, and broad synthetic applications, complete with detailed protocols and practical insights for the laboratory setting.

Introduction: The Concept of the Formyl Anion and Umpolung

In organic chemistry, the carbonyl carbon of an aldehyde is electrophilic. The concept of "umpolung," or reactivity inversion, allows chemists to reverse this polarity, making the carbonyl carbon nucleophilic.[1] A formyl anion equivalent is a reagent that, under specific conditions, behaves as a masked formyl anion (H–C=O)⁻, capable of attacking electrophiles.[1][2][3] This strategy opens up a synthetic pathway that is complementary to traditional carbonyl chemistry. While various reagents, such as 1,3-dithianes and formaldehyde hydrazones, have been developed for this purpose, silyl-based equivalents offer distinct advantages in terms of stability, reactivity, and ease of handling.[2][4]

tert-Butyl(dibromomethyl)dimethylsilane: A Profile

tert-Butyl(dibromomethyl)dimethylsilane, with the chemical formula (CH₃)₃CSi(CH₃)₂CHBr₂, is a stable, colorless liquid at room temperature.[5][6] The presence of the bulky tert-butyl group and the two bromine atoms on the adjacent methyl group are key to its function.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 148259-35-2 | [5][7] |

| Molecular Formula | C₇H₁₆Br₂Si | [6][7] |

| Molecular Weight | 288.10 g/mol | [5][7] |

| Boiling Point | 60 °C at 1 mmHg | [5][6] |

| Density | 1.423 g/mL at 25 °C | [5][6] |

The synthesis of this reagent is typically achieved through the reaction of a suitable silyl chloride with dibromomethane, although specific preparations are often proprietary or found in specialized literature.[8]

Mechanism of Action: From Latent to Active Nucleophile

The utility of tert-butyl(dibromomethyl)dimethylsilane as a formyl anion equivalent is realized through a two-step process: metal-halogen exchange followed by reaction with an electrophile and subsequent deprotection.

Step 1: Generation of the α-Bromo-α-silyllithium Carbenoid

Treatment of tert-butyl(dibromomethyl)dimethylsilane with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C in THF) results in a selective lithium-bromine exchange. This generates a highly reactive α-bromo-α-silyllithium carbenoid intermediate. The low temperature is crucial to prevent decomposition of this intermediate.

Step 2: Nucleophilic Attack on an Electrophile

The generated carbenoid is a potent nucleophile that readily reacts with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides. This reaction forms a new carbon-carbon bond and results in a dibromomethylsilyl ether intermediate.

Step 3: Unmasking the Formyl Group

The final step involves the deprotection of the silyl ether and hydrolysis of the geminal dibromide to reveal the desired aldehyde functionality. This can be achieved under various conditions, often involving aqueous acid or fluoride sources like tetra-n-butylammonium fluoride (TBAF).[9][10]

Workflow Visualization

The overall transformation can be visualized as follows:

Caption: General workflow for formylation using tert-butyl(dibromomethyl)dimethylsilane.

Synthetic Applications and Scope

The methodology has been successfully applied to the synthesis of α-hydroxy aldehydes, which are valuable chiral building blocks in medicinal chemistry and natural product synthesis.

Reaction with Aldehydes and Ketones:

The reaction of the derived carbenoid with aldehydes and ketones provides access to α-silyloxy-α-bromo intermediates, which upon hydrolysis yield α-hydroxy aldehydes. The reaction is generally high-yielding and tolerates a variety of functional groups.

Substrate Scope (Illustrative):

| Electrophile | Product Type | Typical Yield (%) |

| Benzaldehyde | α-Hydroxy-phenylacetaldehyde | 85-95 |

| Cyclohexanone | 1-(Hydroxymethyl)cyclohexanecarbaldehyde | 80-90 |

| Aliphatic Aldehydes | α-Hydroxy Aldehydes | 75-90 |

Yields are representative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Generation of the α-Bromo-α-silyllithium Carbenoid and Reaction with an Aldehyde

Materials:

-

tert-Butyl(dibromomethyl)dimethylsilane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexanes, 1.0 eq)

-

Aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add tert-butyl(dibromomethyl)dimethylsilane dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl ether adduct.

Protocol 2: Deprotection to the α-Hydroxy Aldehyde

Materials:

-

Crude silyl ether adduct from Protocol 1

-

Tetrahydrofuran (THF)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)

-